2,3,5-Trimethacarb-d3

Beschreibung

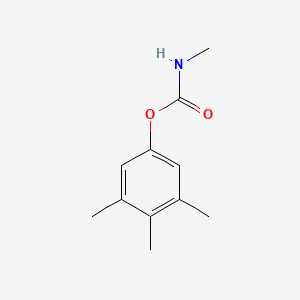

2,3,5-trimethylphenyl methylcarbamate is a carbamate ester that consists of 2,3,5-trimethylphenol carrying an O-(N-methylcarbamoyl) group. One of two constituents of trimethacarb. It has a role as an agrochemical and an insecticide. It is functionally related to a 2,3,5-trimethylphenol.

2,3,5-Trimethacarb is a synthetic carbamate ester compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile, off-white to brown solid, and exposure occurs by inhalation, ingestion, or contact.

2,3,5-Trimethylphenyl methylcarbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Trimethacarb is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

RN given refers to 2,3,5(or 3,4,5)-isomer; structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,5-trimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOKZHDTNBDPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041318 | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide., Brown solid; [CAMEO] | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2655-15-4, 12407-86-2 | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trimethacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,5,?-trimethyl-, 1-(N-methylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQN4BOS2C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIMETHYLPHENYLMETHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6978 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,5-Trimethacarb-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into accessible formats and outlines detailed experimental protocols.

Core Chemical Properties

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb, a carbamate insecticide.[1] The incorporation of deuterium isotopes makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1]

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate | PubChem[2] |

| Molecular Formula | C₁₁H₁₂D₃NO₂ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 196.26 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |

| Exact Mass | 196.129108959 Da | PubChem[2] |

| CAS Number | 12407-86-2 | Benchchem[4] |

| Physical Description | Brown crystalline solid (unlabeled form) | ChemicalBook[5], PubChem[6] |

| XLogP3 | 2.5 | PubChem[2] |

| Polar Surface Area | 38.3 Ų | PubChem[2] |

| Synonyms | HY-144173S, CS-0378253 | PubChem[2] |

Chemical Structure

This compound is a carbamate ester.[5] Its structure consists of a 2,3,5-trimethylphenol group linked to an N-methylcarbamoyl group.[5][6] The key feature of this isotopically labeled molecule is the presence of three deuterium atoms on the N-methyl group, which replaces the standard protium atoms. This specific labeling is crucial for its use as an internal standard.[7]

The unlabeled compound, 2,3,5-Trimethacarb, is a major component of the insecticide Landrin.[4][5] It is often found in commercial formulations, such as BROOT, as a mixture with its 3,4,5-isomer.[4][8]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and application of this compound in research settings.

The synthesis of this compound is most directly achieved through a de novo approach using deuterated building blocks to ensure precise labeling.[7]

Objective: To synthesize this compound with deuterium labels on the N-methyl group.

Methodology:

-

Generation of Deuterated Methyl Isocyanate (CD₃NCO): The primary precursor is trideuteromethylamine (CD₃NH₂). This is reacted with phosgene (COCl₂) or a phosgene equivalent in an inert solvent to produce deuterated methyl isocyanate. This step is critical as it introduces the deuterium label into the reactive moiety.[7]

-

Carbamoylation Reaction: The resulting deuterated methyl isocyanate (CD₃NCO) is then reacted with 2,3,5-trimethylphenol. This reaction is typically carried out in the presence of a suitable catalyst, such as a tertiary amine, in an aprotic solvent.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to isolate the final this compound compound with high purity.

A combination of spectroscopic techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.[7]

Objective: To verify the chemical structure and confirm the position and incorporation of deuterium.

Methodologies:

-

Mass Spectrometry (MS):

-

Protocol: The sample is introduced into a mass spectrometer (e.g., LC-MS or GC-MS).

-

Expected Observation: A molecular ion peak corresponding to the mass-to-charge ratio (m/z) of C₁₁H₁₂D₃NO₂ is expected, confirming the correct molecular weight and the incorporation of three deuterium atoms. Isotopic distribution analysis is used to determine the isotopic purity.[7]

-

-

Proton Nuclear Magnetic Resonance (¹H NMR):

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed.

-

Expected Observation: A significant reduction or complete absence of the signal corresponding to the N-methyl protons confirms the successful deuteration at this position. The remaining signals for the aromatic and other methyl protons should be present with appropriate integrations.[7]

-

-

Deuterium Nuclear Magnetic Resonance (²H NMR):

-

Protocol: A deuterium NMR spectrum is acquired.

-

Expected Observation: A signal at the chemical shift corresponding to the N-CD₃ group provides direct evidence of deuterium at the intended position.[7]

-

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):

-

Protocol: A ¹³C NMR spectrum is acquired.

-

Expected Observation: The carbon atom of the N-CD₃ group will appear as a characteristic triplet due to coupling with the three deuterium atoms (spin I=1). This further confirms the location of the deuterium label.[7]

-

This protocol, adapted from an EPA method for the unlabeled isomers, details the extraction and quantification of trimethacarb from soil samples using gas chromatography (GC).[8] this compound would serve as an ideal internal standard in this type of assay.

Objective: To quantify 2,3,5-Trimethacarb residues in soil.

Methodology:

-

Extraction:

-

A 50-gram soil sample is extracted with a mixture of acetone, water, and phosphoric acid (700 mL : 300 mL : 5 mL).[8]

-

-

Filtration and Partitioning:

-

The extract is filtered. The acetone is then removed from the filtrate via evaporation.

-

The remaining aqueous solution is partitioned with dichloromethane to transfer the trimethacarb residues into the organic phase.[8]

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: A gas chromatograph equipped with a suitable detector (e.g., Nitrogen-Phosphorus Detector or Mass Spectrometer).

-

Column and Conditions: A capillary column is used. The method specifies operating in splitless mode, as normal GC packings can promote decomposition.[8]

-

Quantification: The concentration of 2,3,5-Trimethacarb is determined by comparing its peak area to that of a known standard. Under specific conditions, the retention time for the 2,3,5-isomer is approximately 1.8 minutes.[8]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the analytical characterization of synthesized this compound.

Caption: Workflow for the synthesis and analytical confirmation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 12407-86-2 | Benchchem [benchchem.com]

- 5. 2,3,5-TRIMETHACARB | 2655-15-4 [chemicalbook.com]

- 6. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Benchchem [benchchem.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Technical Guide: 2,3,5-Trimethacarb-d3 in Analytical and Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the toxicological pathway of its non-labeled analogue.

Core Compound Data

This compound is primarily utilized in analytical chemistry to improve the accuracy and precision of quantitative methods for detecting 2,3,5-Trimethacarb in various matrices. The deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry, allowing it to be differentiated from the native compound while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis.

| Property | Value | Source(s) |

| CAS Number | 12407-86-2 | [1] |

| Unlabeled CAS Number | 2655-15-4 | [2] |

| Molecular Weight | 196.26 g/mol | [3] |

| Molecular Formula | C₁₁H₁₂D₃NO₂ |

Toxicological Profile of 2,3,5-Trimethacarb: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for carbamate insecticides like 2,3,5-Trimethacarb is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors and leading to neurotoxicity.

Experimental Protocols: Quantitative Analysis using this compound

The following section outlines a comprehensive protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using this compound as an internal standard. This method is based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Water (LC-MS grade), Methanol (MeOH), Acetic Acid.

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate (CH₃COONa).

-

Standards: 2,3,5-Trimethacarb analytical standard, this compound internal standard solution (e.g., 100 µg/mL in methanol).

-

Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Standard Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 2,3,5-Trimethacarb in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile (e.g., 1 µg/mL).

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative soil sample.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and shake for 5 minutes.

-

Fortify the sample by adding a known amount of the internal standard working solution (e.g., 100 µL of 1 µg/mL this compound).

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Vortex vigorously for 1 minute.

-

-

Partitioning:

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA for removal of organic acids).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

2,3,5-Trimethacarb: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house).

-

-

Quantification

The concentration of 2,3,5-Trimethacarb in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve generated from the standards.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

Synthesis and Isotopic Labeling of 2,3,5-Trimethacarb-d3: A Technical Guide

For research, scientific, and drug development professionals, this technical guide provides an in-depth overview of the synthesis and isotopic labeling of 2,3,5-Trimethacarb-d3. This deuterated analog of the carbamate insecticide 2,3,5-Trimethacarb serves as a crucial internal standard for analytical and metabolic studies.

Introduction

2,3,5-Trimethacarb is a carbamate insecticide that functions by inhibiting the enzyme acetylcholinesterase. Isotopic labeling, the replacement of one or more atoms of a molecule with an isotope, is a vital technique for tracking the fate of a compound in biological and environmental systems. The introduction of deuterium (d or ²H), a stable isotope of hydrogen, into the 2,3,5-Trimethacarb structure to create this compound allows for its use as an internal standard in mass spectrometry-based analytical methods. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,3,5-trimethylphenol. The second and final step is the reaction of 2,3,5-trimethylphenol with a deuterated methyl isocyanate to yield the desired isotopically labeled product.

Synthesis of 2,3,5-Trimethylphenol

A common method for the synthesis of 2,3,5-trimethylphenol involves the rearrangement of 2,3,6-trimethylphenol under the influence of an aluminum trihalide catalyst.

Synthesis of this compound

The final product is synthesized by reacting 2,3,5-trimethylphenol with methyl-d3-isocyanate in the presence of a basic catalyst.

Experimental Workflow: Synthesis of this compound

Physicochemical Properties of 2,3,5-Trimethacarb-d3: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,5-Trimethacarb-d3, an isotopically labeled form of the carbamate insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated standards for quantitative analysis.

Introduction

2,3,5-Trimethacarb is a component of the insecticide trimethacarb, which acts as an acetylcholinesterase inhibitor.[1][2] The deuterated analog, this compound, serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of trimethacarb residues in various matrices.[3] Its utility lies in its chemical similarity to the parent compound, while its distinct mass allows for clear differentiation in mass spectrometric analysis.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the deuterated compound, other properties are extrapolated from its non-deuterated counterpart, 2,3,5-Trimethacarb, due to a lack of specific experimental data for the labeled variant.

| Property | Value | Source |

| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate | [4] |

| Molecular Formula | C₁₁H₁₂D₃NO₂ | [5] |

| Molecular Weight | 196.26 g/mol | [4][5] |

| CAS Number | 2655-15-4 (unlabeled) | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 123-124 °C (for 2,3,5-Trimethacarb) | [6] |

| Boiling Point (Predicted) | 287.8 ± 40.0 °C (for 2,3,5-Trimethacarb) | [6] |

| Density (Predicted) | 1.046 ± 0.06 g/cm³ (for 2,3,5-Trimethacarb) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 58 mg/L @ 23 °C (for 2,3,5-Trimethacarb) | [1][6] |

| Stability | Stable to light. Decomposed by strong acids and alkalis. | [1] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not extensively published. However, based on standard analytical techniques for carbamate insecticides, the following methodologies would be appropriate for its characterization and use as an internal standard.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of 2,3,5-Trimethacarb using this compound as an internal standard.

Objective: To determine the concentration of 2,3,5-Trimethacarb in a sample matrix.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical column suitable for pesticide analysis (e.g., DB-5ms)

-

Helium (carrier gas)

-

2,3,5-Trimethacarb analytical standard

-

This compound internal standard solution (of known concentration)

-

Sample for analysis

-

Organic solvent (e.g., acetone, ethyl acetate)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Homogenize the solid sample.

-

Extract a known weight of the sample with an appropriate organic solvent by shaking or sonication.

-

Add anhydrous sodium sulfate to remove any residual water.

-

Centrifuge the sample and collect the supernatant.

-

-

Internal Standard Spiking:

-

Add a precise volume of the this compound internal standard solution to the extracted sample.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards containing known concentrations of 2,3,5-Trimethacarb.

-

Spike each calibration standard with the same amount of this compound internal standard.

-

-

GC-MS Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 2,3,5-Trimethacarb and this compound.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of this compound for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the 2,3,5-Trimethacarb standards.

-

Determine the concentration of 2,3,5-Trimethacarb in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Acetylcholinesterase Inhibition Pathway

2,3,5-Trimethacarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation.

Caption: Inhibition of Acetylcholinesterase by 2,3,5-Trimethacarb.

Experimental Workflow for Internal Standard Use

The primary application of this compound is as an internal standard in quantitative analytical workflows. The following diagram illustrates a typical process.

Caption: Workflow for using this compound as an internal standard.

References

- 1. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-TRIMETHACARB | 2655-15-4 [chemicalbook.com]

- 3. This compound | 12407-86-2 | Benchchem [benchchem.com]

- 4. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2,3,5-TRIMETHACARB CAS#: 2655-15-4 [amp.chemicalbook.com]

Stability and Storage of 2,3,5-Trimethacarb-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5-Trimethacarb-d3. The information presented herein is crucial for maintaining the integrity of this isotopically labeled compound, ensuring its suitability for use as an internal standard in analytical methodologies and for various research applications. The stability of this compound is inferred from data available for its unlabeled counterpart, 2,3,5-Trimethacarb, as specific stability studies on the deuterated analog are not extensively available in public literature. Deuterium labeling is generally considered to have a minimal effect on the chemical stability of a molecule, although it can influence the rate of metabolic degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₁₁H₁₂D₃NO₂ |

| Molecular Weight | 196.26 g/mol |

| Appearance | Off-white to brown solid |

| CAS Number | 12407-86-2 |

| Synonyms | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate |

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. The primary degradation pathways for the parent compound, and therefore presumed for the deuterated analog, are hydrolysis and atmospheric photolysis.

Hydrolytic Stability

Hydrolysis is a significant degradation pathway for 2,3,5-Trimethacarb, with the rate being highly dependent on the pH of the aqueous solution. The compound is most stable in acidic to neutral conditions and decomposes in alkaline environments.

| pH | Half-life (t½) |

| 4 | Stable |

| 7 | Approximately 40 days |

| 8 | Approximately 3 days |

| >8 | Rapid decomposition |

Note: Data is for the unlabeled 2,3,5-Trimethacarb and is intended to provide a conservative estimate for the deuterated analog.

Photolytic Stability

2,3,5-Trimethacarb is considered to be relatively stable to light in its solid form and in aqueous solutions. However, in the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals.

| Condition | Stability |

| Solid State (light exposure) | Stable |

| Aqueous Solution (light exposure) | Relatively Stable |

| Atmospheric (vapor phase) | Degradation by hydroxyl radicals |

Thermal Stability

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use. |

| Light | Store in a light-resistant container to protect from photolytic degradation. |

| Atmosphere | Store in a tightly sealed container to protect from atmospheric moisture and contaminants. |

| pH | Avoid storage in basic solutions to prevent hydrolysis. |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on established OECD and ICH guidelines for pesticide and drug stability testing.

Hydrolysis Stability Study (Adapted from OECD Guideline 111)

This study is designed to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Commercial Suppliers and Technical Guide for Research-Grade 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of research-grade 2,3,5-Trimethacarb-d3. It includes a comparative summary of suppliers, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a visual representation of the analytical workflow.

Commercial Supplier Overview

This compound is a deuterated analog of the carbamate insecticide 2,3,5-Trimethacarb. Its primary application in a research setting is as an internal standard for accurate quantification of 2,3,5-Trimethacarb in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information from prominent commercial vendors.

| Supplier | Product/Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| Santa Cruz Biotechnology | sc-215104 | 2655-15-4 (unlabeled) | C₁₁H₁₂D₃NO₂ | 196.26 | Lot-specific, refer to Certificate of Analysis | Not specified | Inquire |

| Benchchem | B3418444 | 12407-86-2 | Not specified | 193.24 (unlabeled) | Not specified | Not specified | Inquire |

| MedChemExpress | HY-144173S | Not specified | C₁₁H₁₂D₃NO₂ | 196.26 | >98% (typical) | Not specified | 1mg, 5mg, 10mg |

| LGC Standards | TRC-T796162 | Not specified | Not specified | Not specified | Typically >95% (HPLC) for TRC products[1][2][3][4] | Not specified | Inquire |

Note: Data presented is based on publicly available information on supplier websites and may require direct inquiry or consultation of the Certificate of Analysis for the most accurate and lot-specific details.

Experimental Protocol: Quantitative Analysis of 2,3,5-Trimethacarb using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 2,3,5-Trimethacarb in a sample matrix (e.g., environmental water, biological plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

2,3,5-Trimethacarb analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (mobile phase modifier)

-

Sample matrix (e.g., water, plasma)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

Autosampler vials

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,3,5-Trimethacarb and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2,3,5-Trimethacarb by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) from its primary stock solution.

3. Sample Preparation:

-

Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.

-

Extraction (if necessary):

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.

-

Solid Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the analyte and internal standard with a strong solvent.

-

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2,3,5-Trimethacarb: Determine the precursor ion (e.g., [M+H]⁺) and a characteristic product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be +3 Da higher than the unlabeled compound) and a corresponding product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis and Quantification:

-

Calibration Curve: Prepare a set of calibration standards by spiking blank matrix with known concentrations of 2,3,5-Trimethacarb and a constant concentration of this compound.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of 2,3,5-Trimethacarb in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

The Environmental Fate and Degradation of 2,3,5-Trimethacarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the N-methylcarbamate insecticide, 2,3,5-Trimethacarb. This document details the chemical and physical properties of the compound, its degradation pathways through hydrolysis, photolysis, and microbial action, and the experimental methodologies used to study these processes. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3,5-Trimethacarb is fundamental to predicting its environmental distribution and persistence. As a component of the insecticide trimethacarb, it is a brown crystalline solid with limited water solubility and is not expected to readily volatilize from soil or water surfaces.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Water Solubility | 58 mg/L at 23 °C | [1] |

| Vapor Pressure | 5.1 x 10⁻⁵ mm Hg at 25 °C | [1] |

| Estimated Koc | 470 | [1] |

| Estimated BCF | 60 | [1] |

Environmental Degradation Pathways

2,3,5-Trimethacarb is subject to degradation in the environment through a combination of chemical and biological processes, primarily hydrolysis, photolysis, and microbial metabolism.[3] These pathways are critical in determining the persistence and potential for environmental exposure of this insecticide.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for 2,3,5-Trimethacarb, particularly in alkaline aquatic environments.[3] The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under more alkaline conditions.[3] The primary hydrolysis products are 2,3,5-trimethylphenol, carbon dioxide, and methylamine.[3]

The general hydrolysis reaction is depicted below:

References

Toxicological profile of 2,3,5-Trimethacarb isomers

An In-depth Technical Guide on the Toxicological Profile of 2,3,5-Trimethacarb and its Isomers

Introduction

Trimethacarb is a carbamate insecticide that functions primarily through stomach action with some contact effects.[1] It is not a single chemical entity but a mixture of two positional isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate.[1][2][3] Commercial formulations, such as Broot® and Landrin®, typically contain these isomers in a ratio ranging from 3.5:1 to 5:1, with the 3,4,5-isomer being the predominant component.[1][3][4] The CAS Registry Numbers for the individual components are 2655-15-4 for the 2,3,5-isomer and 2686-99-9 for the 3,4,5-isomer.[5]

The primary mechanism of toxic action for trimethacarb, like other carbamate insecticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][4][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. This guide provides a comprehensive overview of the toxicological data available for trimethacarb, focusing on its isomers, with detailed data, experimental methodologies, and pathway visualizations.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of trimethacarb. The data generally pertains to the technical mixture of isomers unless otherwise specified.

Table 2.1: Acute Toxicity Profile of Trimethacarb

| Test Type | Species | Route | Value (LD50) | Toxicity Category | Reference |

| Acute Oral | Rat | Oral | 125 - 208 mg/kg | II | [2][6] |

| Acute Dermal | Rat | Dermal | >2,000 mg/kg | III | [2] |

| Acute Dermal | Rabbit | Dermal | >2,000 - >2,500 mg/kg | III | [2][6] |

| Primary Eye Irritation | Rabbit | Ocular | Slight Irritation | III | [6] |

| Primary Skin Irritation | Rabbit | Dermal | Non-irritant | IV | [6] |

Toxicity Categories are based on the EPA classification system.

Table 2.2: Subchronic Toxicity Profile of Trimethacarb

| Study Duration | Species | Effect | NOAEL | LOAEL | Reference |

| 90-Day Feeding | Rat | Depression of body weight, food/water consumption, plasma/erythrocyte AChE activity | 300 ppm | Not specified | [7] |

| 90-Day Feeding | Mouse | Depression of plasma/erythrocyte AChE activity | 600 ppm | Not specified | [7] |

| 1-Year Feeding | Dog | Acetylcholinesterase depression | Not specified | 2000 ppm | [4][8] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Table 2.3: Ecotoxicological Profile of Trimethacarb

| Test Type | Species | Value | Classification | Reference |

| Avian Acute Oral LD50 | Birds (general) | 238 mg/kg | Toxic | [3] |

| Avian Dietary LC50 | Mallard Duck | 2300 ppm | Slightly Toxic | [6] |

| Avian Dietary LC50 | Ring-Neck Pheasant | 4500 ppm | Slightly Toxic | [6] |

| Avian Dietary LC50 | Japanese Quail | 2000 ppm | Slightly Toxic | [6] |

| Freshwater Fish LC50 | Rainbow Trout | 1.0 mg/L | Highly Toxic | [6] |

| Freshwater Fish LC50 | Bluegill | 11.6 mg/L | Slightly Toxic | [6] |

| Aquatic Life | General | Very toxic to aquatic life with long lasting effects.[3][9] | - | [3][9] |

| Bees | General | Toxic in spray formulations | - | [3] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be inferred based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423 Method)

The acute oral toxicity values (LD50) are likely determined using a method similar to the OECD Test Guideline 423 (Acute Toxic Class Method).[10]

-

Principle: A stepwise procedure using a small number of animals per step to classify a substance's toxicity.[10]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[10]

-

Procedure:

-

A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information.[10]

-

The substance is administered orally via gavage to a group of three animals.[10]

-

Animals are observed for mortality, moribundity, and clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy) for at least 14 days.[10][11]

-

Depending on the outcome, the dose is increased or decreased for the next group of animals until the lethal range is identified.[10]

-

Subchronic Toxicity (90-Day Rodent Feeding Study)

The 90-day feeding studies in rats and mice likely followed a protocol similar to OECD Test Guideline 408.

-

Principle: To characterize the potential adverse effects of a substance following repeated oral administration over 90 days.

-

Test Animals: Groups of laboratory rodents (e.g., rats, mice) of both sexes.

-

Procedure:

-

The test substance is administered daily in the diet at three or more dose levels, plus a control group.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis, including plasma and erythrocyte cholinesterase activity.

-

A full necropsy is performed, and organs are weighed and examined histopathologically.

-

The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[7]

-

Mechanism of Action and Metabolic Pathways

Cholinesterase Inhibition

Trimethacarb's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses. By inhibiting AChE, trimethacarb causes an accumulation of ACh, leading to continuous nerve stimulation, which results in signs of neurotoxicity such as tremors, convulsions, and in severe cases, paralysis and death.[3] This inhibition occurs through the carbamoylation of the serine residue at the active site of the enzyme.[12] This process is typically reversible.

Metabolism and Degradation

Trimethacarb is metabolized in both animals and plants and is subject to environmental degradation.

-

Animal Metabolism: In mice, administration of labeled trimethacarb isomers resulted in the formation of 15-20 metabolites, indicating that both hydrolytic and non-hydrolytic metabolic pathways are significant.[4][7] Urinary metabolites often include glucuronide or sulfate conjugates.[4][7]

-

Plant Metabolism: In plants, metabolism primarily occurs via the hydroxylation of the N-methyl group and the methyl groups on the phenyl ring.[4][7] These hydroxylated metabolites can then be conjugated as glucosides.[13]

-

Environmental Fate: In soil, trimethacarb is moderately biodegradable, with a half-life of approximately 42 days in one study.[4] Hydrolysis is also a key degradation pathway, particularly in alkaline conditions (pH > 8), breaking the compound down into trimethylphenols, carbon dioxide, and methylamine.[3][6]

General Toxicological Assessment Workflow

The evaluation of a chemical like 2,3,5-trimethacarb follows a structured workflow. This process integrates data from various sources to build a comprehensive hazard profile and inform risk assessment.

Conclusion

The toxicological profile of 2,3,5-trimethacarb and its associated isomers is characteristic of carbamate insecticides. It exhibits moderate to high acute oral toxicity in mammals and is classified as toxic to birds and highly toxic to some aquatic species. The primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase. Subchronic feeding studies indicate that the main effects at lower doses are related to this enzymatic inhibition, with more systemic effects like reduced body weight gain occurring at higher concentrations. The compound is metabolized through hydrolysis, oxidation, and conjugation in animals and is biodegradable in the environment. Significant data gaps remain, particularly concerning oncogenicity, teratology, and mutagenicity, as noted in older regulatory assessments.[6] A comprehensive risk assessment requires addressing these gaps to fully understand the potential hazards to human health and the environment.

References

- 1. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]

- 2. 2,3,5-TRIMETHACARB | CAS#:12407-86-2 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 2,3,5-Trimethylphenylmethylcarbamate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,5-Trimethylphenyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. hpc-standards.com [hpc-standards.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

2,3,5-Trimethacarb-d3: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. Data has been compiled from various supplier safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of 2,3,5-Trimethacarb. The deuteration is typically on the N-methyl group. The physical and chemical properties are largely comparable to the unlabeled compound.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂D₃NO₂ | [1][2] |

| Molecular Weight | 196.26 g/mol | [1][2][3] |

| CAS Number (Unlabeled) | 2655-15-4 | [1][2] |

| Appearance | Brown crystalline solid | [4][5] |

| Solubility | Water: 58 mg/L at 23°C (for unlabeled) | [4][6] |

| Melting Point | 105-114 °C (for unlabeled) | [4][6] |

| Vapor Pressure | 5.1 x 10⁻⁵ mm Hg at 25 °C (for unlabeled) | [4] |

Toxicological Information

Toxicological data for the deuterated compound is limited. The information provided is primarily for the non-deuterated 2,3,5-Trimethacarb and should be considered relevant for safety assessment. The primary mechanism of toxicity for trimethacarb is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[7][8] This inhibition is reversible.[7]

| Toxicity Data | Value | Species | Source |

| Acute Oral LD50 | 125 mg/kg | Rat | [6] |

| Acute Dermal LD50 | >2 g/kg | Rabbit | [6] |

| Avian Acute Oral LD50 | 238 mg/kg | Birds | [7] |

| Avian Dietary Toxicity | 2300 ppm (Mallard Duck), 4500 ppm (Ring-Neck Pheasant), 2000 ppm (Japanese Quail) | Birds | [6] |

| Freshwater Fish Toxicity | 1.0 mg/L (Rainbow Trout - highly toxic), 11.6 mg/L (Bluegill - slightly toxic) | Fish | [6] |

Symptoms of Exposure: Acute exposure to cholinesterase inhibitors can lead to a cholinergic crisis, characterized by symptoms such as nausea, vomiting, salivation, sweating, bradycardia, hypotension, and in severe cases, convulsions and respiratory muscle failure.

Hazard Identification and Safety Precautions

Hazard Statements:

-

Harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

Very toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended shipping temperature is room temperature.[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Get medical attention.[9] |

| Skin Contact | Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

General Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes a substrate (acetylthiocholine), and the product (thiocholine) reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow color, which is measured spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (or other inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Add the buffer, DTNB, and the inhibitor (this compound at various concentrations) to the wells of the microplate.

-

Initiate the reaction by adding the AChE solution to the wells.

-

Add the substrate (ATCI) to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

The following diagrams illustrate the mechanism of action of 2,3,5-Trimethacarb and a general workflow for safe handling.

Caption: Mechanism of reversible acetylcholinesterase inhibition by 2,3,5-Trimethacarb.

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound | TRC-T796162-100MG | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. This compound | 12407-86-2 | Benchchem [benchchem.com]

- 8. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Mechanism of Action of Trimethacarb Insecticides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethacarb is a carbamate insecticide that exerts its toxic effects through the reversible inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in a state of continuous nerve stimulation known as a cholinergic crisis. This overstimulation of the nervous system is ultimately lethal to susceptible insect species. This technical guide provides a comprehensive overview of the mechanism of action of Trimethacarb, including its biochemical and physiological effects, quantitative toxicity data, detailed experimental protocols for studying its activity, and visual representations of the key pathways and workflows involved.

Introduction

Trimethacarb is a synthetic carbamate insecticide used to control a variety of insect pests.[1] It is a mixture of two positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.[2] Like other carbamate insecticides, its primary mode of action is the disruption of the central nervous system by inhibiting acetylcholinesterase.[1][2] Understanding the precise molecular interactions and the subsequent physiological consequences is crucial for the development of more selective and effective insecticides, as well as for assessing the toxicological risk to non-target organisms.

Mechanism of Action

The primary target of Trimethacarb is the enzyme acetylcholinesterase (AChE), which is essential for the termination of nerve impulses in cholinergic synapses.[2]

Reversible Inhibition of Acetylcholinesterase

Trimethacarb acts as a competitive inhibitor of AChE. The carbamate moiety of the Trimethacarb molecule binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This process is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme.[3][4] This leads to a temporary inactivation of AChE.

The inhibition by carbamates is reversible, as the carbamoyl-enzyme bond will eventually hydrolyze, regenerating the active enzyme.[5] The rate of this decarbamoylation is a key determinant of the duration and severity of the toxic effects.[3][4]

Cholinergic Crisis

The inhibition of AChE by Trimethacarb leads to an accumulation of acetylcholine in the synaptic cleft.[6][7] This excess acetylcholine repeatedly stimulates muscarinic and nicotinic receptors on the postsynaptic membrane, leading to a state of uncontrolled nerve firing known as a cholinergic crisis.[1][6][7] The symptoms of cholinergic crisis in insects include hyperactivity, tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[6][7]

Quantitative Toxicity Data

The toxicity of Trimethacarb is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the median lethal dose (LD50) for organismal toxicity.

| Parameter | Species | Value | Route of Exposure | Reference |

| Acute Oral LD50 | Rat | 125 mg/kg | Oral | [8] |

| Acute Dermal LD50 | Rabbit | >2 g/kg | Dermal | [8] |

| Oral LD50 (2,3,5-isomer) | Mouse | >250 mg/kg | Oral | [9] |

| Intraperitoneal LD50 (2,3,5-isomer) | Mouse | 305 mg/kg | Intraperitoneal | [9] |

| Freshwater Fish Toxicity (Rainbow Trout) | Oncorhynchus mykiss | 1.0 mg/L (highly toxic) | - | [8] |

| Freshwater Fish Toxicity (Bluegill) | Lepomis macrochirus | 11.6 mg/L (slightly toxic) | - | [8] |

| Avian Dietary Toxicity (Mallard Duck) | Anas platyrhynchos | 2300 ppm (slightly toxic) | - | [8] |

| Avian Dietary Toxicity (Ring-Necked Pheasant) | Phasianus colchicus | 4500 ppm (slightly toxic) | - | [8] |

| Avian Dietary Toxicity (Japanese Quail) | Coturnix japonica | 2000 ppm (slightly toxic) | - | [8] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the in vitro inhibition of acetylcholinesterase by Trimethacarb.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Trimethacarb stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

Prepare serial dilutions of Trimethacarb in phosphate buffer from the stock solution. The final DMSO concentration in the wells should be below 1%.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

-

Add 20 µL of the different concentrations of Trimethacarb solution to the test wells.

-

Add 20 µL of phosphate buffer (without inhibitor) to the control wells.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of the AChE solution to the test and control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 20 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each Trimethacarb concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Trimethacarb concentration to determine the IC50 value.

-

Electrophysiological Recording of Neuronal Activity

This protocol provides a general methodology for recording the effects of Trimethacarb on the neuronal activity of an insect central nervous system (CNS) using a suction electrode.[13]

Materials:

-

Insect preparation (e.g., third-instar larva of Drosophila melanogaster)

-

Dissection dish with a silicone elastomer base

-

Insect saline solution

-

Suction electrode (glass micropipette with a fire-polished tip)

-

Micromanipulator

-

Amplifier and data acquisition system

-

Trimethacarb solution in insect saline

Procedure:

-

Preparation of the Insect CNS:

-

Anesthetize the insect larva on ice.

-

Dissect the larva in a dish filled with cold insect saline to expose the central nervous system (ventral nerve cord and brain).

-

Carefully remove surrounding tissues to isolate the CNS.

-

-

Electrode Placement and Recording:

-

Using a micromanipulator, position the suction electrode over a nerve cord or ganglion.

-

Apply gentle suction to form a seal between the electrode and the nerve tissue.

-

Record the spontaneous neuronal activity (action potentials) using the amplifier and data acquisition system.

-

-

Application of Trimethacarb:

-

Establish a stable baseline recording of neuronal activity for several minutes.

-

Perfuse the preparation with the insect saline solution containing a known concentration of Trimethacarb.

-

Continuously record the neuronal activity to observe any changes in firing rate, amplitude, or pattern.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to quantify the effects of Trimethacarb on neuronal firing frequency and other parameters.

-

Compare the activity before and after the application of the insecticide.

-

Conclusion

Trimethacarb is an effective insecticide due to its potent inhibitory action on acetylcholinesterase, a critical enzyme in the insect nervous system. The reversible carbamoylation of the enzyme leads to an accumulation of acetylcholine and a subsequent cholinergic crisis, resulting in the death of the insect. The quantitative data on its toxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the specific interactions of Trimethacarb with its target, the development of novel insecticides, and the assessment of its environmental impact. Further studies to determine the precise IC50 values for Trimethacarb and its individual isomers against various insect and non-target species' AChE would provide a more complete understanding of its selective toxicity.

References

- 1. wikem.org [wikem.org]

- 2. Trimethacarb (Ref: OMS 597) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 7. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. RTECS NUMBER-FC8405000-Chemical Toxicity Database [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5-Trimethacarb-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,3,5-Trimethacarb-d3 as an internal standard in the quantitative analysis of 2,3,5-Trimethacarb. The protocols detailed below are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection of pesticide residues in various matrices.

Introduction to 2,3,5-Trimethacarb and the Role of an Internal Standard

2,3,5-Trimethacarb is a carbamate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1] Accurate and precise quantification of 2,3,5-Trimethacarb residues in environmental and biological samples is crucial for regulatory monitoring and risk assessment.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response. The deuterated analog, this compound, is chemically almost identical to the non-labeled analyte but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate correction of analytical variability, leading to highly reliable and reproducible results.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The analytical approach described herein is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The ratio of the analyte (2,3,5-Trimethacarb) to the internal standard is then measured by LC-MS/MS. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of the two remains constant. This ensures high accuracy and precision in the final quantitative result.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of 2,3,5-Trimethacarb in water samples using this compound as an internal standard. This protocol can be adapted for other matrices, such as soil or food products, with appropriate modifications to the sample preparation procedure.

Protocol 1: Quantitative Analysis of 2,3,5-Trimethacarb in Water by LC-MS/MS

2.1. Materials and Reagents

-

2,3,5-Trimethacarb analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

2.2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2,3,5-Trimethacarb and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound working standard solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by appropriate serial dilution of the 2,3,5-Trimethacarb working standard solution with a 50:50 (v/v) mixture of acetonitrile and water. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL of this compound.

2.3. Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Collection: Collect 500 mL of the water sample in a clean glass container.

-

Internal Standard Spiking: Add a known volume of the internal standard spiking solution (e.g., 50 µL of 10 µg/mL this compound) to the water sample.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

-

Analyte Elution: Elute the retained 2,3,5-Trimethacarb and this compound from the cartridge with 10 mL of acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in Water |

| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium formate in Acetonitrile |

| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |